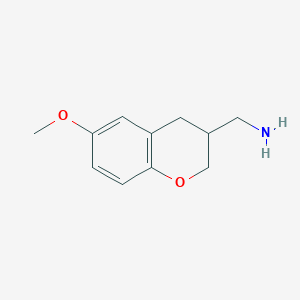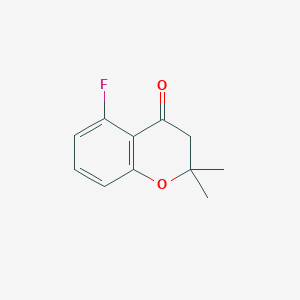
5-Fluoro-2,2-dimethylchroman-4-one
Descripción general
Descripción
5-Fluoro-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2,2-dimethylchroman-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2,2-dimethylchroman-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes : 2,5-Diphenyloxazoles with specific substituents, related to the chemical structure of 5-Fluoro-2,2-dimethylchroman-4-one, have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, which is useful in developing ultra-sensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).
Radiation-Activated Antitumor Prodrugs : A series of 5-fluoro-1-(2'-oxocycloalkyl)uracils, closely related to 5-Fluoro-2,2-dimethylchroman-4-one, have been synthesized to evaluate their use as radiation-activated prodrugs for the radiotherapy of hypoxic tumor cells. These compounds release antitumor 5-fluorouracil in anoxic aqueous solution, indicating their potential in cancer therapy (Mori et al., 2000).
Synthesis from Resorcinols : The influence of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones has been examined, providing insights into the synthetic pathways of compounds like 5-Fluoro-2,2-dimethylchroman-4-one. This research also reports the evaluation of their biological activity as cannabinoid receptor ligands (Morales et al., 2013).
Mechanisms of Action in Cancer : 5-Fluorouracil, a structurally related compound, is widely used in cancer treatment. Understanding its mechanism of action has led to the development of strategies to increase its anticancer activity and overcome drug resistance, which could be relevant for derivatives like 5-Fluoro-2,2-dimethylchroman-4-one (Longley et al., 2003).
Insulin Release and Smooth Muscle Relaxants : 4,6-Disubstituted 2,2-dimethylchromans, structurally related to 5-Fluoro-2,2-dimethylchroman-4-one, have been identified as pharmacologically active compounds targeting ATP-sensitive potassium channels. Their impact on inhibiting insulin release from pancreatic β-cells and relaxing vascular smooth muscle cells has been studied (Pirotte et al., 2017).
Propiedades
IUPAC Name |
5-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHQGKFWHVZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC=C2F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,2-dimethylchroman-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine](/img/structure/B7903973.png)


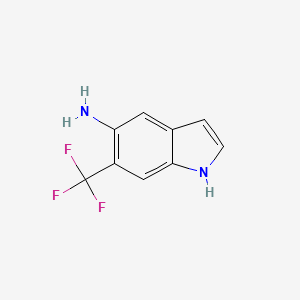
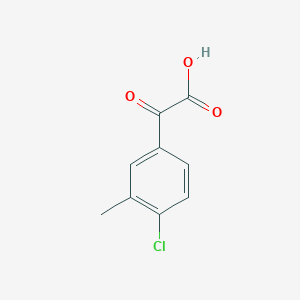
![2-Bromopyrazolo[1,5-a]pyrimidine](/img/structure/B7904009.png)
![2-Bromoimidazo[1,2-b]pyridazine](/img/structure/B7904014.png)
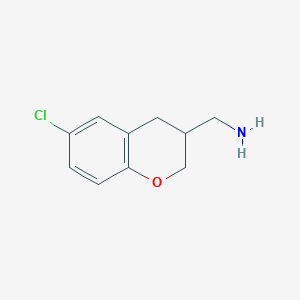
![2-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B7904019.png)
![9H-Pyrido[3,4-b]indole-3-carboxaldehyde](/img/structure/B7904035.png)
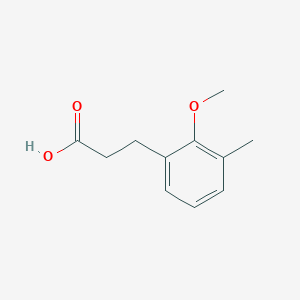
![4-Aminothieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B7904046.png)
